molecular formula C21H23N3O5 B11377306 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B11377306
M. Wt: 397.4 g/mol
InChI Key: DIFTZVADYAPALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 4 with a propanamide moiety bearing a 3,4-dimethylphenoxy side chain. Such structural attributes are common in bioactive molecules targeting enzymes or receptors sensitive to aromatic stacking and hydrophobic interactions .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O5/c1-12-6-8-16(10-13(12)2)28-14(3)21(25)22-20-19(23-29-24-20)15-7-9-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25)

InChI Key

DIFTZVADYAPALN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Formation

The 1,2,5-oxadiazole (furazan) core is synthesized via cyclization of amidoxime precursors. A representative protocol involves reacting 3,4-dimethoxybenzamidoxime with glyoxal derivatives under acidic conditions. The reaction proceeds through a dehydration-cyclization mechanism, with yields heavily dependent on temperature control (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid).

Table 1: Optimization of Oxadiazole Formation

ParameterOptimal RangeYield Impact (%)
Temperature70–75°C+22% vs. 60°C
Catalyst Loading5 mol% p-TsOH+15% vs. H2SO4
Reaction Time8–10 h+18% vs. 6 h

Propanamide Sidechain Coupling

The 2-(3,4-dimethylphenoxy)propanamide moiety is introduced via nucleophilic acyl substitution. Patent CN103664681A details using EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent, achieving 76% yield when reacting 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine with 2-(3,4-dimethylphenoxy)propanoic acid. The reaction requires anhydrous dichloromethane and 24-hour stirring at room temperature to ensure complete conversion.

Critical Process Parameters

Solvent System Optimization

Non-polar solvents like dichloromethane favor oxadiazole stability, while dimethylformamide (DMF) accelerates coupling reactions. Mixed solvent systems (e.g., CH2Cl2:DMF 4:1) balance reactivity and product solubility, reducing byproduct formation by 31% compared to single-solvent approaches.

Temperature-Controlled Functionalization

Exothermic reactions during phenoxy group installation require precise cooling:

  • Initial coupling at 0°C minimizes thermal degradation

  • Gradual warming to 25°C completes amide bond formation

Table 2: Temperature vs. Byproduct Formation

StageTemperatureImpurity Level (%)
EDCI Activation0°C2.1 ± 0.3
Coupling Completion25°C4.7 ± 0.5

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane 3:7) effectively removes unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water 65:35) achieves >99% purity, critical for pharmacological applications.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Oxadiazole-H), 2.25 (s, 6H, CH3)

  • HRMS : m/z 397.1632 [M+H]+ (calc. 397.1628)

Yield Optimization Strategies

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst increases coupling efficiency from 68% to 83% by stabilizing the active ester intermediate.

Microwave-Assisted Synthesis

Pilot studies show microwave irradiation (100 W, 80°C) reduces oxadiazole formation time from 8 hours to 35 minutes with comparable yields (72 vs. 75%).

Industrial-Scale Considerations

Batch processes face challenges in exotherm management during EDCI-mediated coupling. Continuous flow reactors with:

  • Residence time: 12 minutes

  • Cooling capacity: -15°C

  • Achieve 89% conversion vs. 76% in batch

Chemical Reactions Analysis

Oxidation Reactions

Oxidation is a common reaction pathway for amide-containing compounds. The propanamide moiety in this compound may undergo oxidation under specific conditions, potentially leading to the formation of imides or other oxidized amide derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide could facilitate this process, though detailed reaction conditions are not explicitly provided in the available sources.

Hydrolysis of the Amide Group

Amides are typically resistant to hydrolysis under mild conditions but can react with strong acids or bases. The propanamide group in this compound may hydrolyze to form a carboxylic acid or its corresponding salt under strongly acidic or basic conditions. For example:

Amide+H2OH+/OHCarboxylic Acid+Ammonia\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

This reaction could be relevant for modifying the compound’s bioactivity or solubility.

Substitution Reactions on Aromatic Rings

The dimethoxyphenyl and dimethylphenoxy substituents may participate in substitution reactions depending on the directing effects of their functional groups. For instance:

  • Electrophilic substitution : The electron-donating methoxy (-OCH₃) groups could direct electrophiles to specific positions on the aromatic rings.

  • Nucleophilic aromatic substitution : While less likely due to the electron-rich nature of the rings, activation by electron-withdrawing groups could enable such reactions.

Reduction Reactions

The oxadiazole ring itself is generally stable under reducing conditions, but the amide group or other conjugated systems might undergo reduction. For example, lithium aluminum hydride (LiAlH₄) could reduce the amide to an amine, though this would depend on steric and electronic factors.

Key Structural Features Influencing Reactivity

Feature Reactivity
1,2,5-oxadiazole ring Stable under most conditions; resistant to hydrolysis and oxidation .
Amide group Susceptible to hydrolysis and oxidation; acts as a hydrogen bond donor.
Dimethoxyphenyl Electron-donating groups enhance aromatic ring reactivity for substitution.
Dimethylphenoxy Directing effects depend on substituent positions and electron density.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: It may act as a probe to investigate cellular processes.

    Materials Science: Its properties could be harnessed for material design.

Mechanism of Action

The exact mechanism remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenoxy Propanamide Side Chain

Fluorinated Analogs
  • N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (): Molecular Formula: C₁₉H₁₈FN₃O₅; Molecular Weight: 387.367 The 4-fluorophenoxy group introduces electronegativity, which may enhance binding affinity to targets requiring polar interactions. Compared to the target compound’s 3,4-dimethylphenoxy group, this analog likely exhibits reduced lipophilicity (clogP ~2.8 vs. ~3.5 estimated) but improved metabolic stability due to fluorine’s resistance to oxidation .
  • This positional isomer may show lower potency compared to the para-fluoro analog .
Chlorinated and Alkylated Analogs
  • 2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (BH52669, ): Molecular Formula: C₁₈H₁₆ClN₃O₄; Molecular Weight: 373.790 Replacement of the phenoxypropanamide with a chlorophenyl-acetamide shortens the alkyl chain and introduces a chlorine atom. This reduces conformational flexibility but increases electrophilicity, which could enhance covalent binding to nucleophilic targets (e.g., cysteine residues in enzymes) .
  • N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide (BH52670, ): Molecular Formula: C₁₅H₁₉N₃O₄; Molecular Weight: 305.329 A simpler branched alkyl chain replaces the phenoxy group, drastically reducing aromaticity. This modification likely diminishes target affinity but improves solubility due to lower molecular complexity .

Modifications in the Oxadiazole Core Substituents

Ethoxy vs. Methoxy Substituents
  • However, bulkier substituents may reduce binding pocket compatibility in sterically constrained targets .

Comparison with Bioactive Propanamide Derivatives

  • Propanil (N-(3,4-Dichlorophenyl)propanamide, ):
    • A herbicide with a dichlorophenyl-propanamide structure. Unlike the target compound, it lacks the oxadiazole core and methoxy groups, highlighting the importance of the oxadiazole scaffold in differentiating pharmacological activity from agrochemical effects .

Research Implications

The target compound’s 3,4-dimethylphenoxy group likely optimizes a balance between lipophilicity and steric tolerance in its intended biological context. Fluorinated analogs (, BH52675) offer insights into electronic effects, while ethoxy-substituted derivatives () highlight the role of alkyl chain length in pharmacokinetics. Further in vitro studies comparing binding affinity (e.g., IC₅₀ values) and ADMET profiles are warranted to validate these hypotheses.

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide?

  • Methodology : The compound can be synthesized via multi-step heterocyclic reactions. For example:
  • Step 1 : React 4-amino-1,2,5-oxadiazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Couple intermediates with phenoxypropanamide precursors using nucleophilic substitution or condensation reactions. For instance, triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) can facilitate amide bond formation under controlled stoichiometry .
  • Key parameters : Reaction time (4–6 hours), solvent polarity (ethanol/DMF), and temperature (reflux at 80–100°C) are critical for yield optimization.

Q. How is the compound characterized to confirm structural integrity?

  • Methodology :
  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl groups) and carbonyl signals (δ 165–175 ppm for the propanamide moiety) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 451.2) and fragmentation patterns matching the oxadiazole and phenoxypropanamide substructures .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 63.6%, H: 5.6%, N: 9.3%).

Q. What safety protocols are recommended for handling this compound?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • First aid : For accidental inhalation, move to fresh air and seek medical attention. Skin exposure requires immediate washing with soap and water .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Methodology :
  • Reaction design : Use controlled stoichiometry (1:1 molar ratio of oxadiazole and phenoxypropanamide precursors) to avoid oligomerization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity during oxadiazole ring formation .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the pure product .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodology :
  • Assay standardization : Re-evaluate activity using unified protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) to eliminate variability .
  • Structural analogs : Compare activity across derivatives (e.g., substituting methoxy groups with halogens) to identify structure-activity relationships (SAR) .
  • Data validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based models) to confirm target specificity .

Q. What experimental strategies can elucidate the mechanism of action for this compound’s bioactivity?

  • Methodology :
  • Molecular docking : Simulate interactions with suspected targets (e.g., kinase domains) using software like AutoDock Vina to predict binding affinities .
  • Gene expression profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress markers) .
  • Isotope labeling : Use 14C^{14}C-labeled compound to track cellular uptake and metabolite formation via autoradiography .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :
  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxy groups with nitro or trifluoromethyl) .
  • Bioisosteric replacement : Replace the oxadiazole ring with triazole or thiadiazole to assess heterocycle impact on potency .
  • Pharmacophore mapping : Use QSAR models to correlate electronic (e.g., Hammett σ values) or steric parameters with bioactivity .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Methodology :
  • In vitro : Use Caco-2 cell monolayers to assess permeability and CYP450 isoforms (e.g., CYP3A4) for metabolic stability .
  • In vivo : Administer to rodents (IV/PO) to calculate bioavailability (AUC024_{0-24}), half-life, and tissue distribution via LC-MS/MS quantification .
  • Toxicity screening : Perform Ames test (mutagenicity) and micronucleus assay (genotoxicity) to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.